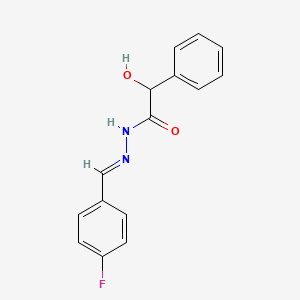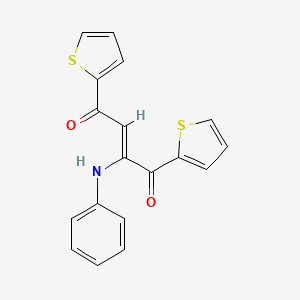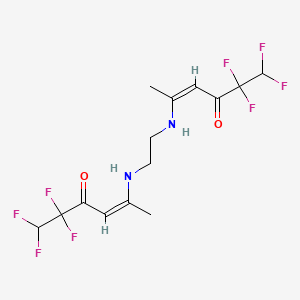![molecular formula C17H15ClN4O7 B3862282 4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid](/img/structure/B3862282.png)
4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid
Descripción general
Descripción
4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid, also known as CDNB, is a synthetic compound that is widely used in scientific research. This compound is known for its ability to act as a substrate for glutathione transferase enzymes, which are involved in the detoxification of xenobiotic compounds in the body.
Mecanismo De Acción
The mechanism of action of 4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid involves its conjugation with glutathione by glutathione transferase enzymes. The reaction between 4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid and glutathione results in the formation of a conjugate that is more water-soluble and easier to excrete from the body. This reaction is catalyzed by glutathione transferase enzymes, which are present in high levels in the liver and other organs involved in detoxification processes.
Biochemical and Physiological Effects:
4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid has been shown to have a number of biochemical and physiological effects in scientific research. In vitro studies have shown that 4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid can induce oxidative stress and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. 4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid has also been shown to have anti-inflammatory effects in animal models, which may have implications for the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid has a number of advantages for lab experiments. It is a small molecule that is easy to work with and produces a measurable product upon conjugation with glutathione. 4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid is also relatively stable and can be stored for long periods of time without degradation. However, 4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid has some limitations for lab experiments. It is not a natural substrate for glutathione transferase enzymes, which may limit its relevance to physiological processes. 4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid is also not very water-soluble, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are a number of future directions for the use of 4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid in scientific research. One potential application is in the development of new cancer therapies. 4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid has been shown to induce apoptosis in cancer cells, and further research could explore its potential as a cancer treatment. Another future direction is in the development of new anti-inflammatory drugs. 4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid has been shown to have anti-inflammatory effects in animal models, and further research could explore its potential as a treatment for inflammatory diseases such as arthritis. Finally, future research could explore the use of 4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid as a model substrate for other enzymes involved in detoxification processes, such as cytochrome P450 enzymes.
Aplicaciones Científicas De Investigación
4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid is commonly used as a substrate for glutathione transferase enzymes in scientific research. Glutathione transferases are a family of enzymes that are involved in the detoxification of xenobiotic compounds in the body. These enzymes catalyze the conjugation of glutathione to xenobiotic compounds, which makes them more water-soluble and easier to excrete from the body. 4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid is used as a model substrate for glutathione transferase enzymes because it is a small molecule that is easy to work with and produces a measurable product upon conjugation with glutathione.
Propiedades
IUPAC Name |
4-[2-[(4-chlorophenyl)carbamoyl]-4,6-dinitroanilino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O7/c18-10-3-5-11(6-4-10)20-17(25)13-8-12(21(26)27)9-14(22(28)29)16(13)19-7-1-2-15(23)24/h3-6,8-9,19H,1-2,7H2,(H,20,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRPJZVQDGIPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NCCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({2-[(4-Chlorophenyl)carbamoyl]-4,6-dinitrophenyl}amino)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3862220.png)
![3-nitrobenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B3862227.png)


![3,5-dimethyl-1-(3-nitrobenzoyl)-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B3862266.png)
![{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}(3,4,5-trimethoxybenzyl)amine hydrochloride](/img/structure/B3862270.png)
![2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide](/img/structure/B3862276.png)
![N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3862281.png)
![1-(3-methylphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3862285.png)

![2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3862294.png)

![3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3862305.png)
![1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3,5-dimethylpiperidine](/img/structure/B3862312.png)